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molecular formula C22H23Cl2N5O2 B1243332 Unii-25K23E3mnm

Unii-25K23E3mnm

Cat. No. B1243332
M. Wt: 460.4 g/mol
InChI Key: NPPMKOIYSYKJTD-UHFFFAOYSA-N
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Patent
US06288064B1

Procedure details

10.8 g of 4-(3-chloro-4-methoxybenzyl)amino-6-cyano-1-(4-hydroxypiperidino)phthalazine was suspended in a mixture of ethanol (60 ml) with water (30 ml) and 30 ml of a 1 N aqueous solution of hydrochloric acid was added thereto. After dissolving by heating once, the mixture was cooled by allowing to stand at room temperature. The resulting crystals were collected by filtration and hot air-dried at 80° C. overnight to give 9.37 g of the title compound as yellow crystals. M.p. 217-227° C. (decomp.), Mass 424 (MH+),
Name
Quantity
30 mL
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:26]=[CH:27][C:28]=1[O:29][CH3:30])[CH2:5][NH:6][C:7]1[C:16]2[C:11](=[CH:12][CH:13]=[C:14]([C:17]#[N:18])[CH:15]=2)[C:10]([N:19]2[CH2:24][CH2:23][CH:22]([OH:25])[CH2:21][CH2:20]2)=[N:9][N:8]=1.O.Cl>C(O)C>[ClH:1].[Cl:1][C:2]1[CH:3]=[C:4]([CH:26]=[CH:27][C:28]=1[O:29][CH3:30])[CH2:5][NH:6][C:7]1[C:16]2[C:11](=[CH:12][CH:13]=[C:14]([C:17]#[N:18])[CH:15]=2)[C:10]([N:19]2[CH2:20][CH2:21][CH:22]([OH:25])[CH2:23][CH2:24]2)=[N:9][N:8]=1 |f:4.5|

Inputs

Step One
Name
Quantity
10.8 g
Type
reactant
Smiles
ClC=1C=C(CNC2=NN=C(C3=CC=C(C=C23)C#N)N2CCC(CC2)O)C=CC1OC
Name
Quantity
30 mL
Type
reactant
Smiles
O
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
DISSOLUTION
Type
DISSOLUTION
Details
After dissolving
TEMPERATURE
Type
TEMPERATURE
Details
by heating once
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled
CUSTOM
Type
CUSTOM
Details
to stand at room temperature
FILTRATION
Type
FILTRATION
Details
The resulting crystals were collected by filtration
CUSTOM
Type
CUSTOM
Details
hot air-dried at 80° C. overnight
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
Cl.ClC=1C=C(CNC2=NN=C(C3=CC=C(C=C23)C#N)N2CCC(CC2)O)C=CC1OC
Measurements
Type Value Analysis
AMOUNT: MASS 9.37 g
YIELD: CALCULATEDPERCENTYIELD 159.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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